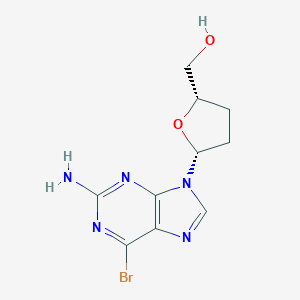
2-Amino-6-bromo-ddP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-ddP is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-ddP typically involves multiple steps, starting from a purine base. The bromination at the 6-position and the introduction of the amino group at the 2-position are key steps. The glycosylation reaction to attach the 2,3-dideoxy-beta-D-glycero-pentofuranosyl moiety is another critical step. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized for each step.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions might target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce various substituted purines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleic acid interactions and enzyme mechanisms.
Medicine: Potential antiviral and anticancer properties.
Industry: Used in the synthesis of pharmaceuticals and biochemical research tools.
Mecanismo De Acción
The mechanism of action would depend on its specific application. In antiviral treatments, it might inhibit viral replication by incorporating into viral DNA or RNA, causing chain termination. In anticancer treatments, it could interfere with DNA synthesis in rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-chloro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- 2-Amino-6-fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
Uniqueness
The presence of the bromine atom at the 6-position might confer unique reactivity and biological activity compared to other halogenated analogs. This could affect its binding affinity to enzymes or receptors, making it a valuable compound for specific therapeutic applications.
Propiedades
Número CAS |
132194-22-0 |
|---|---|
Fórmula molecular |
C10H12BrN5O2 |
Peso molecular |
314.14 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
Clave InChI |
WXINSBSCFDVBBO-NTSWFWBYSA-N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3Br)N |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Key on ui other cas no. |
132194-22-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















